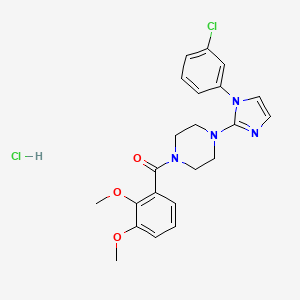
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride is a chemical compound with the molecular formula C20H21ClN2O4. It has an average mass of 388.845 Da and a monoisotopic mass of 388.118988 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 597.9±50.0 °C at 760 mmHg, and a flash point of 315.4±30.1 °C. It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds. Its polar surface area is 59 Ų .Aplicaciones Científicas De Investigación
Molecular Interactions and Pharmacology
- The compound has been studied for its interactions with the CB1 cannabinoid receptor, suggesting a role in the development of pharmacological agents targeting this receptor. Such interactions could have implications in the research of neurological disorders and pain management (Shim et al., 2002).
Anticancer and Antituberculosis Potential
- Research indicates potential anticancer and antituberculosis applications. A study synthesized derivatives of this compound, which demonstrated in vitro activity against human breast cancer cell lines and significant antituberculosis activity (Mallikarjuna et al., 2014).
Metal-based Chemotherapy for Tropical Diseases
- The compound has been explored in the context of metal-based chemotherapy for tropical diseases. Complexes involving similar compounds were synthesized and characterized, suggesting their potential in treating such diseases (Navarro et al., 2000).
Antimicrobial Activity
- There is evidence of antimicrobial activity in derivatives of this compound. Studies have synthesized and tested various derivatives, showing variable and modest activity against bacteria and fungi, indicating its potential in antimicrobial research (Patel et al., 2011).
Enzyme Inhibition and Therapeutic Agents
- A series of derivatives were synthesized for potential therapeutic applications, showing considerable inhibitory activity against α-glucosidase enzyme. This suggests possible applications in the treatment of diabetes or related metabolic disorders (Abbasi et al., 2019).
Dye-Decolorizing Peroxidase Research
- The compound and its derivatives have been used to study the binding patterns of organic molecules within the heme cavity of dye-decolorizing peroxidases (DyPs). This research contributes to understanding the enzymatic processes involved in dye decolorization, which has environmental implications (Strittmatter et al., 2015).
Mecanismo De Acción
Target of Action
The compound, also known as 1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]-4-(2,3-dimethoxybenzoyl)piperazine hydrochloride, is a complex molecule that contains several functional groups. These include an imidazole ring, a piperazine ring, and a dimethoxyphenyl group . The imidazole and piperazine rings are common structures in many biologically active compounds . The compound’s primary targets are likely to be receptors or enzymes that interact with these functional groups.
Mode of Action
The mode of action of this compound is likely to involve interactions with its targets via the imidazole and piperazine rings. These rings can form hydrogen bonds and other types of interactions with amino acid residues in the target proteins, leading to changes in their activity . The dimethoxyphenyl group may also contribute to the compound’s activity by increasing its lipophilicity, which could enhance its ability to cross cell membranes and reach its targets .
Biochemical Pathways
The compound’s effects on biochemical pathways are likely to depend on its specific targets. For example, if the compound targets enzymes involved in signal transduction pathways, it could affect cellular responses to external stimuli . If it targets receptors, it could influence the activity of neurotransmitters or hormones
Pharmacokinetics
The presence of the dimethoxyphenyl group could enhance its lipophilicity, potentially improving its absorption and distribution . The compound’s metabolism and excretion would likely involve enzymatic transformations and renal or hepatic clearance, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in. These effects could include changes in cellular signaling, gene expression, or metabolic activity
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH or temperature of its environment, or by the presence of other molecules that compete for its targets . Its stability could be influenced by factors such as light, heat, or the presence of oxidizing or reducing agents .
Propiedades
IUPAC Name |
[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3.ClH/c1-29-19-8-4-7-18(20(19)30-2)21(28)25-11-13-26(14-12-25)22-24-9-10-27(22)17-6-3-5-16(23)15-17;/h3-10,15H,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOTVCMAVIQFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

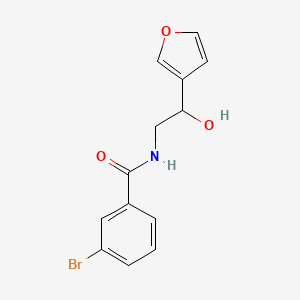



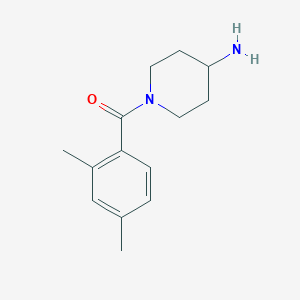
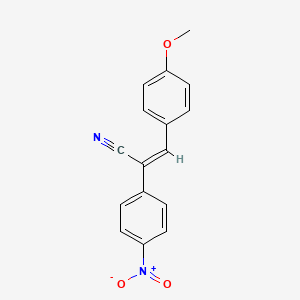
![1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2825968.png)
![3-[(2,4-Dichlorobenzoyl)carbamothioylamino]-4-methylbenzoic acid](/img/structure/B2825970.png)


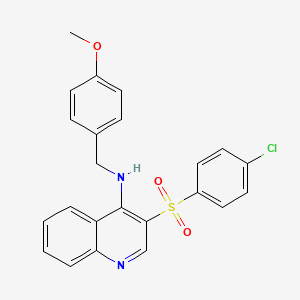
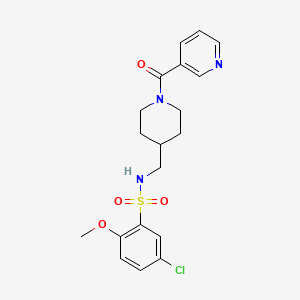
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)